tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1461715-34-3
VCID: VC4083209
InChI: InChI=1S/C20H22N2O2/c1-14(22-19(23)24-20(2,3)4)16-8-10-17(11-9-16)18-7-5-6-15(12-18)13-21/h5-12,14H,1-4H3,(H,22,23)
SMILES: CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4

tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate

CAS No.: 1461715-34-3

Cat. No.: VC4083209

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4

* For research use only. Not for human or veterinary use.

tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate - 1461715-34-3

Specification

CAS No. 1461715-34-3
Molecular Formula C20H22N2O2
Molecular Weight 322.4
IUPAC Name tert-butyl N-[1-[4-(3-cyanophenyl)phenyl]ethyl]carbamate
Standard InChI InChI=1S/C20H22N2O2/c1-14(22-19(23)24-20(2,3)4)16-8-10-17(11-9-16)18-7-5-6-15(12-18)13-21/h5-12,14H,1-4H3,(H,22,23)
Standard InChI Key KXQOEZKIJIBGGW-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate, reflects its molecular architecture:

  • Boc group: The tert-butyloxycarbonyl moiety serves as a protective group for the amine functionality, enhancing stability during synthetic reactions .

  • Ethylamine backbone: A two-carbon chain links the Boc group to the aromatic system.

  • Biphenyl system: Two benzene rings connected by a single bond, with one phenyl group substituted by a cyano (-CN) group at the 3-position.

The molecular formula is C₂₁H₂₂N₂O₂, with a molecular weight of 334.41 g/mol. Key structural features include:

  • Aromatic rings: The biphenyl system contributes to planarity and π-π stacking interactions.

  • Polar functional groups: The carbamate carbonyl (C=O) and nitrile (C≡N) groups introduce polarity, influencing solubility and reactivity .

Synthesis and Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous methodologies from the search results suggest viable routes:

Boc Protection of the Amine

The ethylamine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . For example:

R-NH2+Boc2OBaseR-NH-Boc+Byproducts\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{Byproducts}

This step is critical for preventing unwanted side reactions during subsequent transformations .

Formation of the Biphenyl System

A Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 3-cyanophenyl halide (e.g., 3-cyanophenyl iodide) can construct the biphenyl core :

Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are employed under inert conditions .

Alkylation of the Aromatic System

The ethylamine side chain is introduced via nucleophilic substitution or reductive amination. For instance, reaction of the biphenyl bromide with ethylamine under basic conditions yields the ethyl-substituted intermediate .

Physicochemical Properties

Experimental data for this specific compound are scarce, but predictions based on analogs include:

PropertyValue/Description
Melting Point~120–140°C (estimated)
SolubilitySoluble in DCM, THF; sparingly in water
LogP~3.5 (indicative of moderate lipophilicity)
StabilityStable under basic conditions; Boc group cleaved by acids (e.g., TFA)

The nitrile group’s strong electron-withdrawing effect (-I) polarizes the aromatic system, enhancing electrophilic substitution resistance .

Applications in Medicinal Chemistry

The compound’s structural motifs align with intermediates in protease inhibitor synthesis. For example:

  • Aspartyl protease inhibitors: The Boc group and aromatic nitriles are common in HIV-1 protease inhibitors, as seen in patent US20050261273A1 .

  • CNS drug candidates: The Boc group’s lipophilicity may aid blood-brain barrier penetration, making it valuable in neurological drug development .

Analytical Characterization

Hypothetical analytical data derived from analogous compounds:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.43 (s, 9H, Boc tert-butyl)

    • δ 3.20–3.50 (m, 2H, CH₂NH)

    • δ 7.40–7.80 (m, 8H, aromatic protons) .

Infrared Spectroscopy (IR)

  • νmax (cm⁻¹):

    • 1680 (C=O, carbamate)

    • 2220 (C≡N, nitrile) .

Mass Spectrometry (MS)

  • ESI-MS: [M + H]⁺ at m/z 335.4 (calculated: 334.41) .

Comparative Analysis with Structural Analogs

Featuretert-Butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamatetert-Butyl N-{1-[4-(4-cyanophenyl)thiazol-2-yl]ethyl}carbamate
Aromatic SystemBiphenylThiazole-linked phenyl
Substituent Position3-CN on phenyl4-CN on phenyl
Molecular Weight334.41 g/mol329.40 g/mol
ApplicationsProtease inhibitors, CNS drugsKinase inhibitors, antimicrobial agents

Future Research Directions

  • Biological Screening: Evaluate inhibitory activity against aspartyl proteases or other therapeutic targets.

  • Synthetic Optimization: Develop greener catalysts (e.g., Ca(NTf₂)₂ ) for scalable production.

  • Derivatization: Explore substitutions (e.g., trifluoromethyl ) to modulate pharmacokinetic properties.

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